molecular formula C11H18ClNO3 B6275889 tert-butyl 4-chloro-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate CAS No. 2763759-63-1

tert-butyl 4-chloro-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No. B6275889
CAS RN: 2763759-63-1
M. Wt: 247.7
InChI Key:
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Description

Tert-butyl 4-chloro-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is a chemical compound with potential applications in scientific research.

Mechanism of Action

Tert-butyl 4-chloro-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate works by binding to the active site of acetylcholinesterase. This binding prevents the enzyme from breaking down acetylcholine, leading to an increase in acetylcholine levels in the brain. This increase in acetylcholine can have various effects on cognitive function, including improving memory and attention.
Biochemical and Physiological Effects
Tert-butyl 4-chloro-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function, reduce anxiety, and have potential neuroprotective effects. However, more research is needed to fully understand the effects of this compound on the human body.

Advantages and Limitations for Lab Experiments

Tert-butyl 4-chloro-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate has several advantages for lab experiments. This compound is relatively easy to synthesize and has a high yield. It is also a potent inhibitor of acetylcholinesterase, making it useful for studying the effects of acetylcholine on cognitive function. However, one limitation of this compound is that it has not been extensively studied in humans, so its effects on the human body are not fully understood.

Future Directions

There are several potential future directions for research on tert-butyl 4-chloro-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate. One area of research could be to further explore the potential neuroprotective effects of this compound. Another area of research could be to study the effects of this compound on different cognitive functions, such as attention and executive function. Additionally, more research is needed to fully understand the safety and potential side effects of this compound.

Synthesis Methods

Tert-butyl 4-chloro-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate can be synthesized using a series of chemical reactions. The first step involves the reaction of tert-butyl 4-chloro-1,2-diazepane-5-carboxylate with formaldehyde. This reaction produces tert-butyl 4-chloro-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate as a white solid. The yield of this reaction is typically around 80%.

Scientific Research Applications

Tert-butyl 4-chloro-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate has potential applications in scientific research. This compound is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which can have various effects on cognitive function.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-chloro-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate involves the protection of the hydroxyl group, followed by the chlorination of the protected compound, and then the deprotection of the hydroxyl group. The final step involves the esterification of the carboxylic acid with tert-butyl alcohol.", "Starting Materials": [ "4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylic acid", "tert-butyl alcohol", "thionyl chloride", "pyridine", "triethylamine", "4-dimethylaminopyridine", "sodium bicarbonate", "chlorine gas" ], "Reaction": [ "Protection of the hydroxyl group with tert-butyldimethylsilyl chloride in the presence of imidazole", "Chlorination of the protected compound with thionyl chloride and pyridine", "Deprotection of the hydroxyl group with sodium bicarbonate in methanol", "Esterification of the carboxylic acid with tert-butyl alcohol in the presence of 4-dimethylaminopyridine and triethylamine" ] }

CAS RN

2763759-63-1

Molecular Formula

C11H18ClNO3

Molecular Weight

247.7

Purity

95

Origin of Product

United States

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